molecular formula C20H17N3O2S B11000333 N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11000333
M. Wt: 363.4 g/mol
InChI Key: ZGZZUBBNZODAMK-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a heterocyclic compound featuring an indole moiety linked via an acetamide group to a thiazole ring substituted with a 3-methoxyphenyl group. The 3-methoxy group on the phenyl ring may enhance solubility and modulate receptor binding through electron-donating effects. This compound’s molecular formula is C₂₁H₁₈N₄O₃S, with a molecular weight of 374.4 g/mol .

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H17N3O2S/c1-25-17-4-2-3-14(9-17)20-23-16(12-26-20)11-19(24)22-15-6-5-13-7-8-21-18(13)10-15/h2-10,12,21H,11H2,1H3,(H,22,24)

InChI Key

ZGZZUBBNZODAMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Thioamide precursor : 3-Methoxybenzothioamide (prepared from 3-methoxybenzonitrile and hydrogen sulfide).

  • α-Bromoketone : 4-Bromoacetoacetic acid ethyl ester.

  • Solvent : Ethanol or THF under reflux (4–8 hours).

  • Catalyst : Trace HCl or acetic acid.

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring.

Table 1 : Optimization of Thiazole Synthesis

ParameterConditionYield (%)Source
SolventEthanol68
TemperatureReflux (78°C)72
CatalystAcetic acid (5 mol%)75

Functionalization of the Thiazole Intermediate

The 4-position of the thiazole ring is functionalized with an acetic acid group for subsequent acetamide formation.

Acetic Acid Side-Chain Introduction

  • Reagent : Chloroacetyl chloride in tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) to scavenge HCl.

  • Reaction : Stirring at 0°C for 30 minutes, followed by room-temperature reflux (8 hours).

This step yields 2-chloro-N-(2-(3-methoxyphenyl)-1,3-thiazol-4-yl)acetamide, which is hydrolyzed to the corresponding acetic acid using aqueous NaOH.

Indole-Acetamide Coupling Strategies

The final step involves coupling the thiazole-acetic acid derivative with 1H-indol-6-amine. Two primary methods are employed:

Direct Amidation Using Carbodiimide Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 40–55%.

Nucleophilic Substitution of Chloroacetamide

  • Intermediate : 2-Chloro-N-(1H-indol-6-yl)acetamide (prepared by reacting 1H-indol-6-amine with chloroacetyl chloride in acetic acid).

  • Reaction : Sodium methoxide in DMF facilitates substitution at the chloroacetamide’s α-position by the thiazole’s acetic acid moiety.

  • Yield : 38–45% over two steps.

Table 2 : Comparison of Coupling Methods

MethodConditionsYield (%)Purity (%)Source
Carbodiimide couplingEDC/NHS, DMF, 24h5295
Nucleophilic substitutionNaOMe, DMF, 35h4592

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Ethanol/water (7:3) at 4°C.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, indole NH), 8.21 (d, J = 8.0 Hz, 1H, thiazole H), 7.65–6.85 (m, 7H, aromatic H), 4.12 (s, 2H, CH₂), 3.84 (s, 3H, OCH₃).

  • MS (ESI) : m/z 364.1 [M+H]⁺.

Challenges and Optimization Insights

  • Regioselectivity : Competing substitution at indole’s 5-position is mitigated by using bulky bases (e.g., NaOMe instead of NaOH).

  • Side reactions : Over-acylation of indole’s NH group is minimized by stoichiometric control of chloroacetyl chloride .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions could target the thiazole ring or the acetamide group, potentially leading to the formation of thiazolidine or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could yield oxindole derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing indole and thiazole structures.

  • Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Its mechanism may involve the inhibition of key proteins involved in cell proliferation and survival .
  • Case Studies :
    • A study reported that derivatives of thiazole linked to indole showed significant activity against human glioblastoma U251 cells and human melanoma WM793 cells, with IC50 values indicating potent anticancer effects .
    • Another research demonstrated that thiazole-indole hybrids exhibited better anti-breast cancer efficacy than standard treatments like 5-fluorouracil .

Antibacterial Properties

The antibacterial efficacy of N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide has been documented against various bacterial strains.

  • Activity Spectrum : The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/mL .
  • Research Findings :
    • A study evaluated several thiazole derivatives for their antibacterial properties and found that those with electron-withdrawing groups had enhanced activity against multiple bacterial strains .

Anticonvulsant Effects

Recent investigations into the anticonvulsant properties of this compound have shown promising results.

  • Experimental Models : In picrotoxin-induced convulsion models, compounds similar to this compound demonstrated significant anticonvulsant activity, providing protection against seizures .

Summary of Applications

ApplicationDescriptionReferences
AnticancerEffective against various cancer cell lines; mechanisms include inhibition of proliferation proteins.
AntibacterialActive against Gram-positive bacteria; MICs indicate strong antibacterial potential.
AnticonvulsantDemonstrated significant protection in seizure models; potential for new anticonvulsant drugs.

Mechanism of Action

The mechanism of action of “N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide” would depend on its specific biological target. Potential mechanisms could involve:

    Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in key metabolic processes.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

2-(3-Methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide (PDB ID: 4KK)

  • Structure : Replaces the indole group with a pyridinyl-substituted thiazole.
  • Molecular Weight : 325.38 g/mol .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP 3 348 550A1)

  • Structure : Substitutes thiazole with a benzothiazole core and adds a CF₃ group.
  • Key Differences : The electron-withdrawing CF₃ group increases lipophilicity and may enhance metabolic stability but reduce solubility .

2-(2-Methyl-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide (D265-0194)

  • Structure : Features methyl groups on both the thiazole and phenyl rings.

Analogues with Heterocyclic Variations

N-(1H-Indol-4-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

  • Structure : Replaces thiazole with a pyridazinyl ring.
  • Molecular Weight : 374.4 g/mol .
  • Key Differences : The pyridazine ring introduces additional hydrogen-bonding sites, which may improve solubility but alter target specificity .

AMC3 (N-(4-Bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide)

  • Structure: Contains a cyano-substituted oxopyridinyl core.
  • Key Differences: The electron-deficient cyano group and oxopyridine system may enhance interactions with charged residues in target proteins, as seen in FPR modulation .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Thiazole-Indole 3-Methoxyphenyl, Indole-6-yl 374.4 High MW, potential π-π interactions
4KK Thiazole-Pyridine 3-Methoxyphenyl, Pyridinyl 325.38 Basic nitrogen for solubility
EP 3 348 550A1 Benzothiazole 3-Methoxyphenyl, CF₃ ~370 (estimated) Enhanced lipophilicity
D265-0194 Thiazole 2-Methylphenyl, 2-Methylthiazole ~260 (estimated) Steric hindrance
AMC3 Oxopyridine 3-Methoxyphenyl, Cyano 425.3 Electron-withdrawing groups

Biological Activity

N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its antimicrobial properties, anticancer effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an indole moiety linked to a thiazole ring through an acetamide group. Its molecular formula is C16H16N2O2SC_{16}H_{16}N_2O_2S, and it has a molecular weight of approximately 300.37 g/mol. The presence of both indole and thiazole rings contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Target Organisms
Compound A0.170.23E. coli
Compound B0.230.47B. cereus, S. Typhimurium
This compoundTBDTBDTBD

In a study evaluating various thiazole derivatives, compounds with substitutions similar to those in this compound exhibited moderate to significant antibacterial activity against pathogens such as E. coli and Staphylococcus aureus . The structure–activity relationship indicated that the presence of specific substituents on the thiazole ring enhances antimicrobial efficacy.

Anticancer Activity

Thiazole compounds have also been investigated for their anticancer properties. Studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundIC50 (µg/mL)Cell Line
Compound C1.61 ± 1.92Jurkat
Compound D1.98 ± 1.22A-431
This compoundTBDTBD

In vitro studies demonstrated that certain derivatives of thiazoles exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action is believed to involve the inhibition of specific oncogenic pathways and induction of cell cycle arrest.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be largely attributed to its structural components:

Indole Moiety : Known for various pharmacological activities, indoles often enhance the bioactivity of compounds.

Thiazole Ring : This moiety is pivotal for antimicrobial and anticancer activities, with modifications leading to enhanced potency.

Substituents : The presence of methoxy groups and other electron-donating groups on the phenyl ring significantly influences the activity profile by affecting solubility and interaction with biological targets.

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study reported that compounds similar to this compound demonstrated significant synergy when combined with conventional antibiotics against resistant strains .
  • Cancer Treatment : Another investigation showed that a derivative exhibited promising results in reducing tumor size in xenograft models, indicating potential for further development as an anticancer agent .

Q & A

Q. What are the critical steps in synthesizing N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Indole functionalization : Introduce substituents at the 6-position of indole via electrophilic substitution or coupling reactions .

Thiazole ring formation : Use Hantzsch thiazole synthesis with thiourea derivatives and α-halo ketones under reflux conditions (e.g., ethanol, 80°C) .

Acetamide coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the indole amine and thiazole acetic acid derivative .

  • Optimization : Adjust solvent polarity (DMF vs. THF), temperature (room temp. vs. reflux), and catalyst loading (e.g., 10 mol% Cu(OAc)₂ for azide-alkyne cycloadditions) to improve yields .

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirm amide C=O stretch (~1670 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify indole proton environments (δ 6.5–7.5 ppm) and thiazole/acetamide connectivity .
  • HRMS : Validate molecular weight with <5 ppm error to confirm purity .
  • X-ray crystallography (if crystalline) : Resolve ambiguity in stereochemistry using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-response profiling : Test across multiple concentrations (nM–μM) to establish IC₅₀/EC₅₀ values under standardized assay conditions .
  • Off-target screening : Use kinase/enzyme panels to identify non-specific interactions that may skew data .
  • Structural analogs : Compare activity of derivatives (e.g., methoxy vs. nitro substituents) to isolate structure-activity relationships (SAR) .
  • Data normalization : Account for batch-to-batch variability in compound purity via HPLC (>95% purity threshold) .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., Bcl-2/Mcl-1) based on indole-thiazole scaffolds .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
  • QSAR modeling : Train models on analog datasets to predict potency and selectivity .

Q. How do substituents on the thiazole ring influence pharmacokinetic properties?

  • Methodological Answer :
  • LogP analysis : Measure partitioning between octanol/water to assess lipophilicity; 3-methoxyphenyl enhances solubility vs. chloro-substituted analogs .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation .
  • Permeability assays : Use Caco-2 monolayers to predict intestinal absorption; polar groups (e.g., -OMe) may reduce passive diffusion .

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